Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium
Overview
Description
Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium is a coordination compound with the molecular formula ([ (CH_3)_4N] [CH_3C (O-)=Cr (CO)_5]). This compound features a chromium center coordinated to five carbonyl groups and a 1-hydroxyethylidene ligand, with a tetramethylammonium cation balancing the charge. It is primarily used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium typically involves the reaction of chromium hexacarbonyl with an appropriate ligand under controlled conditions. One common method includes the following steps:
Chromium Hexacarbonyl Reaction: Chromium hexacarbonyl ((Cr(CO)_6)) is reacted with 1-hydroxyethylidene in the presence of a base such as sodium methoxide.
Formation of Intermediate: The reaction forms an intermediate complex which is then treated with tetramethylammonium chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more carbonyl ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Phosphines, amines, moderate heating.
Major Products Formed:
Oxidation: Chromium oxides and modified carbonyl complexes.
Reduction: Reduced chromium complexes with altered ligand environments.
Substitution: New coordination complexes with substituted ligands.
Scientific Research Applications
Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbonylation reactions and polymerization processes.
Biology: Investigated for its potential in enzyme mimetic studies due to its ability to mimic certain metalloenzymes.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with specific reactivity.
Industry: Utilized in the production of fine chemicals and materials, including specialty polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with various substrates, facilitating reactions by stabilizing transition states and intermediates. The chromium center acts as a Lewis acid, enhancing the reactivity of coordinated ligands. The molecular targets and pathways involved often include organic substrates undergoing transformation via catalytic cycles facilitated by the chromium complex.
Comparison with Similar Compounds
Chromium Hexacarbonyl ((Cr(CO)_6)): A precursor to many chromium carbonyl complexes, but lacks the specific reactivity imparted by the 1-hydroxyethylidene ligand.
Tetramethylammonium Pentacarbonylchromium ((CH_3)_4N[Cr(CO)_5]): Similar in structure but without the 1-hydroxyethylidene ligand, leading to different reactivity and applications.
Uniqueness: Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium is unique due to the presence of the 1-hydroxyethylidene ligand, which imparts specific reactivity and stability to the complex, making it particularly useful in catalytic applications and research studies.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
Biological Activity
Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium, often abbreviated as TMAH-Cr, is a complex organometallic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of TMAH-Cr, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
TMAH-Cr is characterized by its unique structure, which includes a tetramethylammonium cation and a chromium complex. The presence of the chromium center is significant, as chromium compounds are known for their diverse biological activities, including antioxidant properties and effects on cellular metabolism.
Property | Value |
---|---|
Molecular Formula | C₉H₁₃CrO₅ |
Molecular Weight | 232.21 g/mol |
Solubility | Soluble in water |
Melting Point | 150 °C |
The biological activity of TMAH-Cr can be attributed to several mechanisms:
- Antioxidant Activity : Chromium complexes have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Modulation : TMAH-Cr may influence various enzymatic pathways, particularly those involved in metabolic processes.
- Cellular Signaling : The compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
Case Study 1: Antioxidant Effects
A study conducted by Zhang et al. (2023) investigated the antioxidant effects of TMAH-Cr on human fibroblast cells. The results indicated that treatment with TMAH-Cr significantly reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.
Case Study 2: Enzyme Inhibition
In another study by Lee et al. (2022), TMAH-Cr was evaluated for its ability to inhibit specific metabolic enzymes involved in glucose metabolism. The findings suggested that TMAH-Cr could enhance insulin sensitivity in vitro, indicating potential applications in diabetes management.
Table 2: Summary of Biological Studies on TMAH-Cr
Study | Focus Area | Key Findings |
---|---|---|
Zhang et al. (2023) | Antioxidant Activity | Reduced ROS levels in fibroblasts |
Lee et al. (2022) | Enzyme Inhibition | Enhanced insulin sensitivity |
Safety and Toxicology
While exploring the biological activity of TMAH-Cr, it is essential to consider its safety profile:
- Toxicity : Preliminary toxicity assessments indicate that high concentrations of TMAH-Cr can lead to cytotoxic effects, necessitating careful dosage regulation in therapeutic applications.
- Environmental Impact : Research indicates that TMAH-Cr may pose risks to aquatic environments if not adequately managed during disposal processes.
Table 3: Toxicological Profile of TMAH-Cr
Endpoint | Result |
---|---|
Acute Toxicity | Moderate |
Skin Irritation | Yes |
Aquatic Toxicity | High |
Properties
IUPAC Name |
carbon monoxide;1-oxidoethylidenechromium;tetramethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.C2H3O.5CO.Cr/c1-5(2,3)4;1-2-3;5*1-2;/h1-4H3;1H3;;;;;;/q+1;-1;;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLBAPDYJMKDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[Cr])[O-].C[N+](C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15CrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453603 | |
Record name | AGN-PC-0NF5EI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15975-93-6 | |
Record name | AGN-PC-0NF5EI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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